molecular formula C7H6Cl2O B15315472 4-Chloro-2-(chloromethyl)phenol

4-Chloro-2-(chloromethyl)phenol

Cat. No.: B15315472
M. Wt: 177.02 g/mol
InChI Key: VWTUEKQGZOYYOF-UHFFFAOYSA-N
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Description

4-Chloro-2-(chloromethyl)phenol is a chlorinated phenolic compound characterized by a phenol ring substituted with a chlorine atom at the para position (C4) and a chloromethyl group (-CH₂Cl) at the ortho position (C2). This structure confers unique physicochemical properties, such as increased lipophilicity compared to simpler chlorophenols, which may enhance its antimicrobial activity and environmental persistence.

Properties

IUPAC Name

4-chloro-2-(chloromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c8-4-5-3-6(9)1-2-7(5)10/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTUEKQGZOYYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)CCl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(chloromethyl)phenol typically involves the chlorination of 2-(chloromethyl)phenol. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is used as the chlorinating agent in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the benzene ring.

Industrial Production Methods

In industrial settings, the production of 4-Chloro-2-(chloromethyl)phenol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product. Industrial-scale production also emphasizes safety measures to handle the reactive chlorinating agents and manage by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(chloromethyl)phenol undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chloro or chloromethyl groups are replaced by other nucleophiles.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The chloromethyl group can be reduced to a methyl group under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other reducing agents like lithium aluminum hydride (LiAlH4).

Major Products Formed

    Substitution: Products include various substituted phenols or benzyl derivatives.

    Oxidation: Products include quinones or other oxidized phenolic compounds.

    Reduction: Products include methyl-substituted phenols.

Scientific Research Applications

4-Chloro-2-(chloromethyl)phenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antimicrobial properties and its effects on biological systems.

    Medicine: Research explores its potential use in developing new therapeutic agents.

    Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(chloromethyl)phenol involves its interaction with specific molecular targets. In biological systems, it may exert its effects by disrupting cellular processes or interacting with enzymes and proteins. The chlorinated phenol structure allows it to penetrate cell membranes and interfere with metabolic pathways, leading to antimicrobial or cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chlorophene (4-Chloro-2-(phenylmethyl)phenol)

  • Structure : Chlorophene replaces the chloromethyl group with a benzyl (phenylmethyl) substituent.
  • Reactivity: Reacts rapidly with manganese oxides (e.g., δ-MnO₂), forming coupling products and quinones.
  • Applications : Widely used as an antimicrobial agent in disinfectants and cosmetics. Its higher hydrophobicity enhances adsorption to soils and sediments, prolonging environmental persistence .

4-Chloro-2-methylphenol

  • Structure : Features a methyl (-CH₃) group instead of chloromethyl.
  • Properties: Lower molecular weight (142.58 g/mol) and higher volatility compared to 4-Chloro-2-(chloromethyl)phenol.
  • Toxicity: Simpler chlorophenols (e.g., 2-CP, 4-CP) are associated with hepatic and renal toxicity, suggesting that bulkier substituents like chloromethyl may alter metabolic pathways .

4-Chloro-2-(hepta-1,3,5-triyn-1-yl)-phenol

  • Structure : Contains an acetylenic chain at C2.
  • The acetylenic moiety likely enhances membrane permeability compared to chloromethyl .

4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Derivatives

  • Structure : Oxadiazole-aryl substituents at C2.
  • Anticancer Activity : Compound 6h (with a trimethoxyphenyl group) showed potent activity against SNB-19 (PGI = 65.12) and NCI-H460 (PGI = 55.61) cancer cells. The oxadiazole ring enhances tubulin binding affinity (docking score: −8.030 kcal/mol), suggesting that chloromethyl derivatives could be optimized for similar targeting .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Substituent (C2) Molecular Formula Key Activity/Property Reference
4-Chloro-2-(chloromethyl)phenol -CH₂Cl C₇H₆Cl₂O Antimicrobial (inferred)
Chlorophene -CH₂Ph C₁₃H₁₁ClO High MnO₂ reactivity, disinfectant
4-Chloro-2-methylphenol -CH₃ C₇H₇ClO Volatile, industrial intermediate
4-Chloro-2-(hepta-1,3,5-triyn-1-yl)-phenol -C≡C-C≡C-C≡C- C₁₃H₅ClO Cytotoxic, biosynthetic precursor
4-Chloro-2-((5-(3,4,5-trimethoxyphenyl)-oxadiazol)phenol) -NH-oxadiazole-aryl C₁₇H₁₅ClN₂O₃ Anticancer (PGI: 65.12)

Table 2: Environmental Reactivity with Manganese Oxides

Compound Reaction Rate (Relative) Primary Products Environmental Impact
Chlorophene High Coupling products, quinones Persistent due to hydrophobicity
Triclosan High 2,4-Dichlorophenol, quinones Bioaccumulation risks
4-Chloro-2-methylphenol Moderate Not reported Faster degradation
4-Chloro-2-(chloromethyl)phenol (inferred) Moderate-High Likely chlorinated quinones Moderate persistence

Data adapted from .

Key Research Findings

  • Antimicrobial Activity : Chloromethyl and benzyl substituents enhance antimicrobial potency compared to alkyl groups, likely due to increased membrane disruption .
  • Synthetic Complexity : Chloromethyl groups may require protective strategies (e.g., Boc deprotection in ) during synthesis, whereas acetylenic or oxadiazole derivatives involve multi-step protocols .
  • Toxicity Concerns: Chlorinated phenols with bulky substituents (e.g., zinc-Schiff base complexes in ) show hepatotoxicity, suggesting similar risks for 4-Chloro-2-(chloromethyl)phenol at high doses .

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